2-bromonaphthalen-1-amine 2-bromonaphthalen-1-amine
Brand Name: Vulcanchem
CAS No.: 771-14-2
VCID: VC2358493
InChI: InChI=1S/C10H8BrN/c11-9-6-5-7-3-1-2-4-8(7)10(9)12/h1-6H,12H2
SMILES: C1=CC=C2C(=C1)C=CC(=C2N)Br
Molecular Formula: C10H8BrN
Molecular Weight: 222.08 g/mol

2-bromonaphthalen-1-amine

CAS No.: 771-14-2

Cat. No.: VC2358493

Molecular Formula: C10H8BrN

Molecular Weight: 222.08 g/mol

* For research use only. Not for human or veterinary use.

2-bromonaphthalen-1-amine - 771-14-2

Specification

CAS No. 771-14-2
Molecular Formula C10H8BrN
Molecular Weight 222.08 g/mol
IUPAC Name 2-bromonaphthalen-1-amine
Standard InChI InChI=1S/C10H8BrN/c11-9-6-5-7-3-1-2-4-8(7)10(9)12/h1-6H,12H2
Standard InChI Key YEHNFUTUJAFCAW-UHFFFAOYSA-N
SMILES C1=CC=C2C(=C1)C=CC(=C2N)Br
Canonical SMILES C1=CC=C2C(=C1)C=CC(=C2N)Br

Introduction

Physical and Chemical Properties

2-Bromonaphthalen-1-amine exhibits specific physical and chemical properties that are crucial for understanding its behavior in various applications and reactions. At standard conditions, it exists as a solid with distinctive appearance characteristics .

Physical Properties

PropertyValue
Physical State (20°C)Solid
AppearanceWhite to light yellow to light red crystalline powder
Melting Point66.0-70.0°C (typically 69°C)
Purity (Commercial)>98.0% (T)
Purity (GC)min. 95.0%

Chemical Properties

While detailed chemical reactivity data is limited in the available sources, the compound's structure suggests certain chemical behaviors. The presence of the amino group at position 1 makes it potentially reactive in electrophilic substitution reactions, coupling reactions, and diazotization processes. The bromine atom at position 2 provides a reactive site for various metal-catalyzed cross-coupling reactions, including Suzuki, Stille, and Sonogashira couplings .

The compound requires specific storage conditions due to its sensitivity to environmental factors. It should be stored under inert gas in a cool, dark place (preferably below 15°C), as it is both light and air sensitive . These storage requirements suggest that the compound may undergo oxidation or other degradation reactions when exposed to air or light for extended periods.

Synthesis Methods

One potential synthetic approach involves selective bromination of 1-aminonaphthalene (1-naphthylamine) at the 2-position. This regioselective bromination would likely require specific reaction conditions to favor substitution at the desired position. The reaction might involve:

  • Protection of the amino group to prevent its interference in the bromination step

  • Controlled bromination using a bromine source such as N-bromosuccinimide (NBS) or bromine in an appropriate solvent

  • Deprotection to regenerate the amino functionality

By analogy with similar compounds, another potential synthetic route might involve the reduction of 2-bromo-1-nitronaphthalene, which could be prepared from 1-nitronaphthalene through selective bromination .

Related Compounds and Comparative Analysis

Several structurally related bromonaphthalene derivatives exist, each with distinct properties and applications. Understanding these relationships helps contextualize the significance of 2-bromonaphthalen-1-amine within this family of compounds.

Isomeric and Related Compounds

Notable related compounds include:

CompoundCAS NumberKey Differences
1-Bromonaphthalen-2-amine20191-75-7Amino group at position 2, bromine at position 1
7-Bromonaphthalen-1-amine136924-78-2Bromine at position 7, amino at position 1
1-Amino-4-bromonaphthaleneN/AAmino at position 1, bromine at position 4
6-Bromo-2-naphtholN/AHydroxyl instead of amino group, different positions

The positional isomer 1-bromonaphthalen-2-amine (2-amino-1-bromonaphthalene) is particularly notable, as it features the same substituents but in reversed positions . This subtle structural difference can significantly impact the compound's reactivity and applications.

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